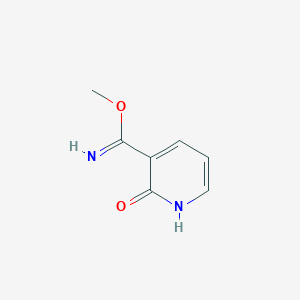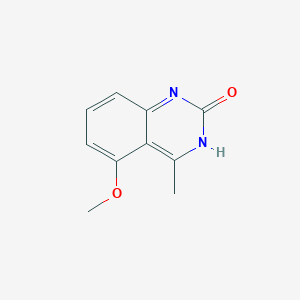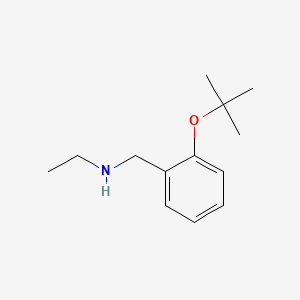
N-(2-(tert-Butoxy)benzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(tert-Butoxy)benzyl)ethanamine: is an organic compound with the molecular formula C13H21NO. It is also known as N-benzyl-2-(tert-butoxy)ethanamine. This compound is characterized by the presence of a benzyl group attached to an ethanamine backbone, with a tert-butoxy substituent on the benzyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(tert-Butoxy)benzyl)ethanamine typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of flow microreactor systems and metal-free conditions for the synthesis of tert-butyl esters suggests that similar methods could be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(tert-Butoxy)benzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-(tert-Butoxy)benzyl)ethanamine is used as an intermediate in organic synthesis. It is involved in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of benzyl and tert-butoxy groups on biological systems. It may also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of new pharmacophores.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-(tert-Butoxy)benzyl)ethanamine involves its interaction with molecular targets and pathways in biological systems. The benzyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and targets involved depend on the context of its use, such as in medicinal chemistry or biological research .
Vergleich Mit ähnlichen Verbindungen
- N-Benzylglycinol t-butyl ether
- Benzenemethanamine, N-[2-(1,1-dimethylethoxy)ethyl]
Comparison: N-(2-(tert-Butoxy)benzyl)ethanamine is unique due to the presence of both benzyl and tert-butoxy groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications compared to similar compounds .
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
N-[[2-[(2-methylpropan-2-yl)oxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-5-14-10-11-8-6-7-9-12(11)15-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI-Schlüssel |
GJCUKFVBKUUKCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC=CC=C1OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


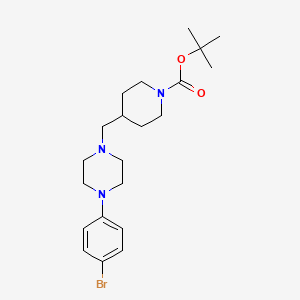
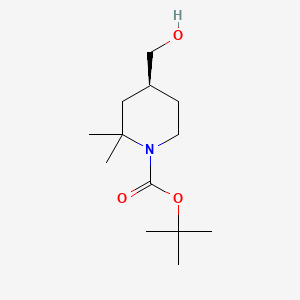
![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)


![6-Bromo-2-fluoro-3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13911128.png)
